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Compound of Interest

Compound Name:
2-Amino-5-(2-

hydroxyethyl)thiazole

Cat. No.: B174819 Get Quote

An In-depth Technical Guide to 2-Amino-5-(2-hydroxyethyl)thiazole (CAS: 105773-93-1) for

Pharmaceutical Research and Development

Abstract
2-Amino-5-(2-hydroxyethyl)thiazole is a heterocyclic building block of significant interest in

the fields of medicinal chemistry and drug development. As a derivative of the versatile 2-

aminothiazole scaffold, this compound serves as a crucial intermediate for the synthesis of a

wide array of biologically active molecules. The presence of both a primary amine and a

primary hydroxyl group offers dual points for chemical modification, making it an attractive

starting material for constructing complex molecular architectures. This guide provides a

comprehensive overview of its chemical and physical properties, a detailed protocol for its

synthesis based on the Hantzsch thiazole reaction, expected characterization data, critical

safety and handling procedures, and its applications in modern drug discovery, particularly as a

scaffold for kinase inhibitors and other therapeutic agents.

Chemical Identity and Physicochemical Properties
Precise identification and understanding the physicochemical properties of a compound are

foundational to its application in research and development. 2-Amino-5-(2-
hydroxyethyl)thiazole is a solid at room temperature.[1]
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Identifier Value Source

CAS Number 105773-93-1 [1][2]

Molecular Formula C₅H₈N₂OS [1][2][3]

Molecular Weight 144.19 g/mol [2]

IUPAC Name
2-(2-aminothiazol-5-yl)ethan-1-

ol
[2]

MDL Number MFCD13184156 [2][3]

Table 1: Core Identifiers for 2-Amino-5-(2-hydroxyethyl)thiazole

The physical properties of the compound are summarized below. While experimental data is

available for the melting point, other values are predicted, providing a useful baseline for

experimental design.

Property Value Notes

Physical State Solid [1]

Melting Point 98.5 °C Experimental[1]

Boiling Point 330.2 ± 17.0 °C at 760 Torr Predicted[1]

Density 1.376 ± 0.06 g/cm³ Predicted[1]

Refractive Index 1.647 Predicted[1]

Table 2: Physicochemical Properties

Synthesis and Mechanism
The synthesis of 2-aminothiazole derivatives is most commonly achieved via the Hantzsch

thiazole synthesis, a robust and well-established method involving the condensation of an α-

haloketone with a thiourea.[4][5] This approach is directly applicable to the preparation of 2-
Amino-5-(2-hydroxyethyl)thiazole.
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Principle of Synthesis: The Hantzsch Thiazole Synthesis
The reaction proceeds through a multi-step mechanism. Initially, the sulfur atom of thiourea,

acting as a nucleophile, attacks the electrophilic carbon of the α-haloketone's carbonyl group.

This is followed by an intramolecular cyclization and subsequent dehydration to yield the

aromatic thiazole ring. This classic reaction provides a direct and efficient route to the 2-

aminothiazole core.

Hantzsch Thiazole Synthesis Mechanism

Thiourea

Thiouronium Intermediate

  Nucleophilic Attack

α-Haloketone(1-chloro-4-hydroxybutan-2-one)

Cyclized Intermediate
  Intramolecular Cyclization

2-Amino-5-(2-hydroxyethyl)thiazole
  Dehydration (-H₂O)

Click to download full resolution via product page

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Synthetic Precursors
Thiourea (CAS: 62-56-6): Serves as the source of the nitrogen and sulfur atoms for the

thiazole ring.

1-chloro-4-hydroxybutan-2-one (or its bromo-analog): This α-haloketone provides the carbon

backbone and the essential 2-hydroxyethyl side chain. It can be prepared from commercially

available precursors.

Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for Hantzsch

synthesis.[6][7]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve thiourea (1.0 equivalent) in absolute ethanol.
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Addition of Reactant: To the stirring solution, add 1-chloro-4-hydroxybutan-2-one (1.0

equivalent) dropwise at room temperature.

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6

hours. The progress of the reaction should be monitored by Thin Layer Chromatography

(TLC).

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the

reaction mixture with a saturated aqueous solution of sodium bicarbonate. This step is

crucial as the reaction produces HCl as a byproduct.

Extraction: Remove the ethanol under reduced pressure. Extract the resulting aqueous

residue with ethyl acetate (3 x volume).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude solid by column chromatography on silica gel, using a gradient

of methanol in dichloromethane as the eluent, to afford the pure 2-Amino-5-(2-
hydroxyethyl)thiazole.
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Experimental Synthesis Workflow

1. Combine Reactants
(Thiourea & α-haloketone in Ethanol)

2. Heat to Reflux
(4-6 hours)

3. Cool & Neutralize
(aq. NaHCO₃)

4. Solvent Removal & Extraction
(Ethyl Acetate)

5. Purification
(Silica Gel Chromatography)

6. Characterization
(NMR, MS, IR)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Amino-5-(2-hydroxyethyl)thiazole.

Spectroscopic Characterization
Structural confirmation is essential. While specific spectra for this exact compound are not

readily available in public databases, the expected data can be reliably predicted based on its

structure and data from closely related analogs.[7][8]
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Proton (¹H)
Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

-NH₂ 6.5 - 7.0 Broad Singlet 2H

Thiazole C4-H 6.8 - 7.2 Singlet 1H

-OH 4.5 - 5.5 Triplet (or Broad s) 1H

-CH₂-OH 3.6 - 3.8 Triplet 2H

Thiazole-CH₂- 2.8 - 3.0 Triplet 2H

Table 3: Predicted ¹H NMR Data (in DMSO-d₆)

¹³C NMR: Expected peaks around δ 168 (C2-NH₂), 140 (C5), 110 (C4), 60 (-CH₂OH), and 30

(Thiazole-CH₂-).

Infrared (IR) Spectroscopy: Key absorption bands are expected for N-H stretching (amine,

~3300-3400 cm⁻¹), O-H stretching (alcohol, broad, ~3200-3500 cm⁻¹), C=N stretching

(~1630 cm⁻¹), and C-S stretching.

Mass Spectrometry (MS): The expected exact mass for the protonated molecule [M+H]⁺ is

approximately 145.0430.

Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical intermediate.

Hazard Class GHS Statement Pictogram

Acute Toxicity, Oral H302: Harmful if swallowed GHS07 (Exclamation Mark)

Skin Irritation H315: Causes skin irritation GHS07 (Exclamation Mark)

Eye Irritation
H319: Causes serious eye

irritation
GHS07 (Exclamation Mark)

Acute Toxicity, Inhalation H332: Harmful if inhaled GHS07 (Exclamation Mark)
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Table 4: GHS Hazard Information[3]

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[9] Wear

appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a

lab coat.[10][11] Avoid formation of dust and aerosols.[9]

Storage: Store in a tightly sealed container in a cool, dry place.[3] For long-term stability,

storage under an inert atmosphere (e.g., nitrogen or argon) in a dark place is recommended.

[1][3]

Incompatibilities: Avoid contact with strong oxidizing agents.[10][12]

Applications in Drug Discovery and Development
The 2-aminothiazole moiety is considered a "privileged scaffold" in medicinal chemistry due to

its ability to interact with a wide range of biological targets.[13][14]

Role as a Versatile Heterocyclic Scaffold
The 2-aminothiazole core is present in numerous FDA-approved drugs, including the anti-

cancer agent Dasatinib, the H₂ receptor antagonist Famotidine, and several cephalosporin

antibiotics.[4][6] Its prevalence stems from its ability to act as a bioisostere for other functional

groups and its capacity to form key hydrogen bonds with protein targets through the endocyclic

nitrogen and the exocyclic amine.

Intermediate for Kinase Inhibitor Synthesis
The structure of 2-Amino-5-(2-hydroxyethyl)thiazole is particularly relevant to the synthesis

of kinase inhibitors. The core structure is a key component of the anti-cancer drug Dasatinib

(Sprycel®).[6] The 2-amino group serves as an anchor point for coupling with other heterocyclic

systems, while the side chain at the 5-position can be modified to optimize binding affinity,

selectivity, and pharmacokinetic properties. The hydroxyethyl group, specifically, can improve

aqueous solubility and act as a hydrogen bond donor, enhancing interactions within a kinase's

ATP-binding pocket.

Utility in Lead Optimization
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In drug development, the hydroxyethyl side chain offers a strategic advantage. It provides a site

for further chemical elaboration, such as etherification or esterification, allowing for fine-tuning

of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its

presence can mitigate the lipophilicity often associated with complex heterocyclic compounds,

leading to more drug-like candidates. The use of deuterated analogs of such compounds is

also employed in metabolic studies to trace drug pathways and understand pharmacokinetics.

[15]

Conclusion
2-Amino-5-(2-hydroxyethyl)thiazole (CAS: 105773-93-1) is more than a simple chemical

intermediate; it is a strategically designed building block for modern medicinal chemistry. Its

combination of the proven 2-aminothiazole core with a functionalized side chain provides

researchers with a powerful tool for the synthesis of novel therapeutic agents. A thorough

understanding of its properties, synthesis, and handling is essential for unlocking its full

potential in the development of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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